molecular formula C13H14N2O2 B2550968 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1266459-27-1

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2550968
CAS No.: 1266459-27-1
M. Wt: 230.267
InChI Key: SAOIXHGGULNQFK-UHFFFAOYSA-N
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Description

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2,4,5-trimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trimethylphenyl-1H-pyrazole-3-carboxylic acid
  • 2,4,5-trimethylphenyl-1H-pyrazole-5-carboxylic acid
  • 2,4,5-trimethylphenyl-1H-pyrazole-4-carboxamide

Uniqueness

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethylphenyl group and the carboxylic acid functionality provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)12-11(13(16)17)6-14-15-12/h4-6H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOIXHGGULNQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(C=NN2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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